molecular formula C8H18N2O B1523854 N-(2-aminoethyl)-N-(2-methoxyethyl)cyclopropanamine CAS No. 1250363-22-4

N-(2-aminoethyl)-N-(2-methoxyethyl)cyclopropanamine

Cat. No.: B1523854
CAS No.: 1250363-22-4
M. Wt: 158.24 g/mol
InChI Key: FJZJBUNEJJXPRH-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-N-(2-methoxyethyl)cyclopropanamine is a useful research compound. Its molecular formula is C8H18N2O and its molecular weight is 158.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemoenzymatic Synthesis

N-(2-aminoethyl)-N-(2-methoxyethyl)cyclopropanamine is a key intermediate in synthesizing corticotropin-releasing factor-1 receptor antagonists. A chemoenzymatic route was developed for its synthesis, involving the conversion of methylcyclopropyl ketone to cyclopropylglyoxylic acid, followed by reductive amination using leucine dehydrogenase. This method demonstrated high efficiency in producing the desired compound (Parker et al., 2012).

Synthesis of Neurotransmitter Analogues

Cyclopropanamines, including this compound, are used in the synthesis of neurotransmitter analogues such as histamine and tryptamine. These compounds have shown inhibitory effects on monoamine oxidase, suggesting potential applications in neuroscience research (Faler & Joullié, 2007).

Synthesis of Fluorocyclopropylamine Derivatives

The compound has been used in the synthesis of cis-2-Fluorocyclopropylamine derivatives. These derivatives were synthesized using phase-transfer conditions, indicating a potential application in medicinal chemistry and drug development (Matsuo et al., 2004).

Mechanism-Based Inhibition of Monoamine Oxidases

This compound derivatives have been studied as mechanism-based inhibitors of monoamine oxidases. These studies are significant in understanding depression and cancer treatments, as these inhibitors play a role in altering gene expression (Malcomson et al., 2015).

Use in Metabolic Engineering of Medicinal Plants

In metabolic engineering, the compound has been utilized to improve the alkaloid composition in plants like Atropa belladonna. This application is crucial in enhancing medicinal components in plants (Yun et al., 1992).

Applications in Antiviral Drug Development

The compound has been incorporated into the synthesis of aminoadamantane derivatives, which have shown antiviral activity, particularly against influenza A virus. This suggests a potential application in developing antiviral medications (Kolocouris et al., 1994).

Properties

IUPAC Name

N'-cyclopropyl-N'-(2-methoxyethyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-11-7-6-10(5-4-9)8-2-3-8/h8H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJZJBUNEJJXPRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCN)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.